molecular formula C17H18FNO B11704362 4-tert-butyl-N-(3-fluorophenyl)benzamide

4-tert-butyl-N-(3-fluorophenyl)benzamide

Cat. No.: B11704362
M. Wt: 271.33 g/mol
InChI Key: ZLDILRFFFZHHPM-UHFFFAOYSA-N
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Description

4-tert-Butyl-N-(3-fluorophenyl)benzamide is a benzamide derivative characterized by a tert-butyl group at the para-position of the benzoyl ring and a 3-fluorophenyl substituent on the amide nitrogen. Its molecular formula is C₁₇H₁₈FNO, with a molecular weight of 283.33 g/mol.

Properties

Molecular Formula

C17H18FNO

Molecular Weight

271.33 g/mol

IUPAC Name

4-tert-butyl-N-(3-fluorophenyl)benzamide

InChI

InChI=1S/C17H18FNO/c1-17(2,3)13-9-7-12(8-10-13)16(20)19-15-6-4-5-14(18)11-15/h4-11H,1-3H3,(H,19,20)

InChI Key

ZLDILRFFFZHHPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(3-fluorophenyl)benzamide typically involves the reaction of 4-tert-butylbenzoic acid with 3-fluoroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions, usually at room temperature, to yield the desired benzamide product.

Industrial Production Methods

In an industrial setting, the production of 4-tert-butyl-N-(3-fluorophenyl)benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(3-fluorophenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

4-tert-butyl-N-(3-fluorophenyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(3-fluorophenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. In biological systems, it may interfere with cellular pathways, leading to specific physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzamide derivatives exhibit diverse biological activities depending on substituent patterns. Below is a structural and functional comparison of 4-tert-butyl-N-(3-fluorophenyl)benzamide with analogous compounds:

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Notes References
4-tert-butyl-N-(3-fluorophenyl)benzamide C₁₇H₁₈FNO 283.33 4-tert-butyl, N-(3-fluorophenyl) Research use; limited toxicity data
4-tert-butyl-N-(4-methoxyphenyl)benzamide C₁₈H₂₁NO₂ 283.37 4-tert-butyl, N-(4-methoxyphenyl) Increased solubility due to methoxy group
4-tert-butyl-N-(4-ethoxyphenyl)benzamide C₁₉H₂₃NO₂ 297.40 4-tert-butyl, N-(4-ethoxyphenyl) Enhanced lipophilicity vs. methoxy analog
3-fluoro-N-(3-fluorophenyl)benzamide C₁₃H₉F₂NO 233.22 3-fluoro benzoyl, N-(3-fluorophenyl) Overlapping NMR signals due to coupling
5-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide (Compound 30) C₂₁H₁₇ClFNO₃S 417.88 Sulfonamide linker, salicylamide core 57.2% PD-L1 inhibition; non-cytotoxic
4-tert-butyl-N-[2-(2-fluorophenoxy)ethyl]benzamide C₁₉H₂₂FNO₂ 315.39 4-tert-butyl, 2-(2-fluorophenoxy)ethyl High logP (4.89) suggesting lipophilicity

Key Observations

Substituent Effects on Lipophilicity: The tert-butyl group in 4-tert-butyl-N-(3-fluorophenyl)benzamide contributes to a higher logP compared to non-bulky analogs. For example, 3-fluoro-N-(3-fluorophenyl)benzamide (logP ~2.5) lacks this group, resulting in lower membrane affinity . Alkoxy substituents (e.g., methoxy or ethoxy in ) improve aqueous solubility but reduce logP compared to the fluorine-substituted analog.

Biological Activity: Sulfonamide-linked analogs (e.g., Compound 30 in ) demonstrate potent PD-L1 inhibition (>50%), attributed to the sulfamoyl-phenethyl-salicylamide scaffold. In contrast, the target compound’s benzamide backbone lacks this sulfonamide linker, suggesting divergent biological targets. Compound 30 and related derivatives in were non-cytotoxic to fibroblast cell lines, whereas the tert-butyl group’s impact on cytotoxicity for the target compound remains unstudied .

Synthetic Complexity :

  • The synthesis of 4-tert-butyl-N-(3-fluorophenyl)benzamide may parallel methods used for 4-(tert-butyl)-N-(4-chloro-3-methoxyphenyl)benzamide (44% yield via nickel-catalyzed reductive amination, ).
  • Fluorinated analogs like 2-Fluoro-N-(6-fluoro-3-hydroxy-2-methyl-phenyl)-5-(3-fluorophenyl)benzamide (59% yield, ) require multi-step coupling, highlighting the challenge of introducing fluorine atoms.

Analytical Challenges :

  • Fluorine substituents in benzamides (e.g., 3-fluoro-N-(3-fluorophenyl)benzamide) lead to complex ¹H NMR spectra due to scalar coupling, complicating structural elucidation compared to tert-butyl-containing derivatives .

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